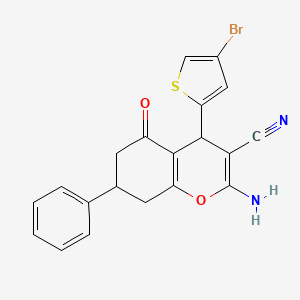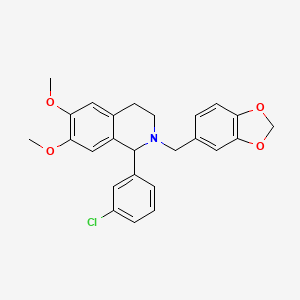![molecular formula C19H21F3N2O B4888813 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as MPTP, is a chemical compound that has been widely used in scientific research applications. MPTP is a derivative of piperazine and is a selective agonist for the serotonin 5-HT1A receptor. It has been synthesized using various methods and has been found to have significant biochemical and physiological effects on the human body.
作用機序
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization of the cell membrane. This, in turn, leads to a decrease in the release of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been found to have significant biochemical and physiological effects on the human body. It has been shown to reduce anxiety and depression-like behavior in animal models. It has also been found to have analgesic effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
The advantages of using 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments include its selectivity for the serotonin 5-HT1A receptor and its well-defined mechanism of action. However, the limitations include its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several future directions for research involving 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine. These include investigating its potential use as a therapeutic agent for anxiety, depression, and pain. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other neurotransmitter systems. Finally, research is needed to develop safer and more effective derivatives of 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine for use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that has been widely used in scientific research applications. It has been synthesized using various methods and has been found to have significant biochemical and physiological effects on the human body. 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts as a selective agonist for the serotonin 5-HT1A receptor and has been used to study the mechanism of action of these receptors. While there are potential advantages to using 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments, there are also limitations that need to be considered. Future research directions for 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine include investigating its potential therapeutic applications and developing safer and more effective derivatives.
合成法
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be synthesized using several methods, including the reaction of 4-methoxyphenylpiperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. Another method involves the reaction of 4-methoxyphenylpiperazine with 2-(trifluoromethyl)benzyl bromide in the presence of a palladium catalyst.
科学的研究の応用
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been used in scientific research to study the mechanism of action of serotonin 5-HT1A receptors. It has also been used to investigate the role of these receptors in various physiological processes, including anxiety, depression, and pain. 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been found to have significant effects on the central nervous system and has been used to study the neural circuits involved in these processes.
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-25-17-8-6-16(7-9-17)24-12-10-23(11-13-24)14-15-4-2-3-5-18(15)19(20,21)22/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPHLHIAZYFRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4888732.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4888737.png)

![2-(4-methylphenyl)-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4888754.png)
![N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B4888759.png)
![1-ethyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4888760.png)
![N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B4888769.png)

![N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4888791.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4888798.png)

![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)

![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)